2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

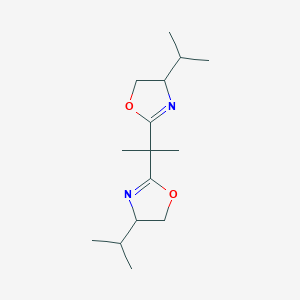

2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane is an organic compound characterized by the presence of two oxazoline rings attached to a central propane backbone. This compound is known for its chiral properties, making it valuable in various asymmetric synthesis applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane typically involves the reaction of isopropylamine with a suitable precursor under controlled conditions. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry is achieved. The reaction is carried out in the presence of a catalyst, often a metal-based one, to facilitate the formation of the oxazoline rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Nucleophilic substitution reactions are common, where the oxazoline rings can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxazoles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential in enzyme inhibition and as a building block for biologically active molecules.

Medicine: Research explores its use in drug development, particularly in the synthesis of chiral drugs.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane exerts its effects involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that facilitate various catalytic processes. These interactions are crucial in asymmetric synthesis, where the compound helps in achieving high enantioselectivity.

Comparison with Similar Compounds

Similar Compounds

Bisphenol A: Known for its use in plastics, it shares a similar structural backbone but lacks the chiral oxazoline rings.

Bisphenol S: Another plasticizer with a similar structure but different functional groups.

Bisphenol F: Used in epoxy resins, it also has a similar core structure but different substituents.

Uniqueness

2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane is unique due to its chiral oxazoline rings, which impart specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where achieving the correct enantiomer is crucial for the desired biological activity or chemical properties.

Biological Activity

2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane, commonly referred to as BIP, is a compound that has garnered attention for its potential biological activities, particularly as a ligand in catalytic processes. This article explores the biological activity of BIP, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

BIP is characterized by its unique bicyclic structure, which contributes to its reactivity and biological interactions. The compound features two isopropyloxazoline groups attached to a propane backbone, giving it distinct stereochemical properties that influence its biological functions.

Biological Activity Overview

BIP exhibits several biological activities, primarily linked to its role as a catalyst in various chemical reactions. Its capacity to form stable complexes with metal ions enhances its utility in organic synthesis and catalysis. Additionally, BIP has shown promising results in biological assays related to enzyme inhibition and signaling pathways.

Key Biological Activities

- Catalytic Activity : BIP functions effectively as a ligand in transition metal-catalyzed reactions, such as cyclopropanation and other addition reactions. Studies indicate that it can facilitate reactions with high yields and selectivity .

- Enzyme Inhibition : Preliminary studies suggest that BIP may inhibit certain enzymes, although specific targets remain to be fully elucidated. Its structural features may allow it to interact with active sites of enzymes .

- Cell Signaling : There is emerging evidence that compounds similar to BIP may play roles in cellular signaling pathways, potentially influencing gene expression and metabolic processes.

Case Studies

-

Catalytic Performance :

A study demonstrated that BIP (12 mol%) significantly improved the yield of cyclopropanation reactions involving alkenes and alkynes. The compound's performance was compared with other ligands, revealing its superior reactivity under mild conditions . -

Enzyme Interaction :

Research highlighted the potential of BIP in modulating enzyme activity. For instance, it was noted that BIP could inhibit specific proteases, suggesting a role in therapeutic applications against diseases where these enzymes are overactive . -

Stereochemical Outcomes :

Investigations into the stereochemical outcomes of reactions involving BIP indicated high selectivity for certain product configurations. This property is crucial for synthesizing compounds with specific biological activities .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

4-propan-2-yl-2-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZUPCITFHSROM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.